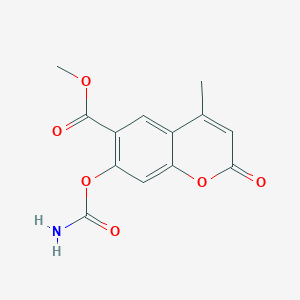

Methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate

Description

Properties

CAS No. |

60432-41-9 |

|---|---|

Molecular Formula |

C13H11NO6 |

Molecular Weight |

277.23 g/mol |

IUPAC Name |

methyl 7-carbamoyloxy-4-methyl-2-oxochromene-6-carboxylate |

InChI |

InChI=1S/C13H11NO6/c1-6-3-11(15)19-9-5-10(20-13(14)17)8(4-7(6)9)12(16)18-2/h3-5H,1-2H3,(H2,14,17) |

InChI Key |

ACBGOIUAAXOSPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)OC)OC(=O)N |

Origin of Product |

United States |

Biological Activity

Methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H11NO6

- Molecular Weight : 277.23 g/mol

- Density : 1.401 g/cm³

- Boiling Point : 532.9 ºC at 760 mmHg

- Flash Point : 294.7 ºC

The structure of this compound facilitates interactions with biological macromolecules, which is crucial for its biological activity.

The compound's biological activity is primarily attributed to its ability to form hydrogen bonds and π-π interactions with target proteins. This interaction can lead to the inhibition of specific enzymes or receptors involved in various disease pathways, particularly in neurodegenerative diseases and cancer .

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. The compound can scavenge free radicals, thereby reducing oxidative stress in cells, which is a contributing factor in many chronic diseases .

Anticancer Properties

Research has demonstrated that this compound may inhibit the proliferation of cancer cells. In vitro studies showed that it could induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .

Acetylcholinesterase Inhibition

Another notable biological activity is its potential as an acetylcholinesterase inhibitor. This property is particularly relevant for treating Alzheimer's disease, where enhancing cholinergic transmission is beneficial .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Neuroprotective Effects :

- Antioxidant Activity Assessment :

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Structural Analogues

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations:

Carbamate vs. Hydroxy/Carboxylic Acid: The 7-carbamoyloxy group in the target compound provides stronger hydrogen-bonding capacity (NH and carbonyl) compared to the 7-hydroxy group in compound (9) or the 6-carboxylic acid in compound .

Methyl Ester vs. Carboxylic Acid : The 6-COOMe group increases lipophilicity relative to the 6-COOH in compound (9), likely improving membrane permeability in biological systems.

Core Structure Differences: The quinoline derivative lacks the chromene oxygen, altering aromaticity and electronic properties.

Spectral and Physicochemical Properties

Infrared Spectroscopy (FTIR):

- Target Compound : Expected peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (carbamate C=O), and ~3350 cm⁻¹ (NH stretching) .

- Analog (9) : Shows broad O-H stretches (~3200 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) .

NMR Spectroscopy:

- Target Compound :

- Analog (9) : Downfield-shifted carboxylic acid carbon (~175 ppm) and absence of carbamate signals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate, and how can reaction conditions be optimized?

- Methodology : Utilize a two-step approach involving (i) condensation of substituted salicylaldehyde derivatives with Meldrum’s acid under reflux in ethanol with piperidine/acetic acid catalysis to form the coumarin core, followed by (ii) regioselective carbamoylation at the 7-position using chlorosulfonyl isocyanate (CSI) or urea derivatives. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios to minimize side products like over-oxidized or decarboxylated derivatives .

- Validation : Monitor reaction progress via TLC and HPLC, with final purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Techniques :

- NMR : Assign protons at the 4-methyl (δ ~2.4 ppm) and carbamoyloxy groups (δ ~8.1 ppm for NH₂) using - and -NMR.

- MS : Confirm molecular weight via ESI-MS, observing the [M+H] ion.

- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., carbamoyloxy vs. ester groups) using SHELXL for refinement .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound’s structure be addressed?

- Approach : For twinned crystals, use SHELXL’s twin refinement mode with a BASF parameter to model overlapping domains. For disorder in the carbamoyloxy group, apply partial occupancy constraints and anisotropic displacement parameters (ADPs) .

- Hydrogen Bonding : Analyze supramolecular interactions via graph set theory (e.g., motifs for dimeric associations) to rationalize packing anomalies .

Q. What strategies enable regioselective functionalization at the 3- and 7-positions of the coumarin core?

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at position 6) to direct electrophilic substitution to the 7-position. For 3-position modifications, employ Vilsmeier-Haack formylation (DMF/POCl) followed by oxidation to carboxylates .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) protection for the 7-hydroxy group during 3-position esterification, followed by deprotection and carbamoylation .

Q. How can computational methods predict biological activity or photophysical properties of this compound?

- Molecular Docking : Screen against cytochrome P450 or kinase targets using AutoDock Vina, focusing on hydrogen-bonding interactions with the carbamoyloxy and ester moieties .

- TD-DFT : Calculate electronic transitions (e.g., λ ~320 nm for coumarin derivatives) to correlate with experimental UV-Vis data and assess fluorescence quenching mechanisms .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental solubility/stability data?

- Case Study : If computational models (e.g., COSMO-RS) predict higher solubility in acetonitrile than observed experimentally, re-evaluate using Hansen solubility parameters (HSPs) to account for hydrogen-bonding capacity of the carbamoyloxy group. Validate via phase-solubility diagrams .

- Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage under acidic conditions) and adjust storage protocols (e.g., inert atmosphere, desiccants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.